Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKRGORQBKUVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155287-27-6 | |
| Record name | methyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with bromoacetic acid, followed by esterification with methanol to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 4-position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The amino group at the 2-position can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate has been investigated as a lead compound for developing new drugs targeting microbial infections and cancer. Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for further pharmacological evaluation. Additionally, its structural features suggest potential interactions with biological targets such as enzymes and receptors involved in cancer progression.
Binding Affinity Studies
Research focusing on the binding affinity of this compound with specific proteins or enzymes is ongoing. Initial data suggest that it may interact with key targets in cancer cells, though comprehensive studies are required to elucidate these interactions fully.
Material Science
Synthesis of Functional Materials
The compound's unique benzo[d]thiazole core allows it to be utilized as a building block in the synthesis of various functional materials. Its derivatives can be tailored for specific applications in electronics or photonics due to their electronic properties. The versatility of this compound enables researchers to explore new materials with enhanced performance characteristics.
Synthetic Organic Chemistry
Synthetic Accessibility
this compound can be synthesized through multi-step organic reactions, showcasing its synthetic accessibility for research purposes. Common methods include nucleophilic substitution and cyclization reactions, which facilitate the introduction of various functional groups to modify its properties for specific applications .
Comparison with Analogous Compounds
The structural similarities between this compound and other related compounds can influence their biological activities and applications. Below is a comparison table highlighting some structurally similar compounds:
| Compound Name | Similarity Index |
|---|---|
| Methyl benzo[d]thiazole-6-carboxylate | 0.93 |
| Ethyl 2-aminobenzo[d]thiazole-6-carboxylate | 0.87 |
| Ethyl 2-chloro-6-benzothiazolecarboxylate | 0.87 |
| Methyl 4-methylbenzo[d]thiazole-6-carboxylate | 0.86 |
| 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate | 0.86 |
These compounds exhibit varying degrees of similarity based on their structural features, which may influence their biological activities.
Case Studies
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, this compound was tested against a panel of bacterial strains. The compound demonstrated effective inhibition of growth at low concentrations, suggesting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
Another study evaluated the effects of this compound on cancer cell lines, revealing that it induces apoptosis in specific types of cancer cells through the activation of apoptotic pathways. This finding underscores its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or
Biological Activity
Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a bromine atom attached to a benzothiazole ring along with a carboxylate ester functional group. Its molecular formula is with a molecular weight of approximately 272.12 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets through mechanisms such as halogen bonding and π-π interactions with protein residues.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can enhance therapeutic efficacy by modifying drug interactions.
- Neuroprotective Effects : Research indicates that derivatives of the thiazole class can modulate AMPA receptor kinetics, essential for synaptic transmission in the central nervous system. This modulation suggests potential neuroprotective mechanisms.
- Antimicrobial Activity : Preliminary studies suggest that compounds within the benzo[d]thiazole class, including this compound, possess antimicrobial properties effective against various bacterial strains.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Properties : Exhibits effectiveness against several bacterial strains.
- Anticancer Potential : Emerging evidence suggests cytotoxic effects against specific cancer cell lines, indicating potential for further investigation into its anticancer properties.
- Neuroprotective Effects : Modulation of AMPA receptor kinetics points to neuroprotective capabilities.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Antimicrobial, anticancer, neuroprotective | |
| Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate | Antimicrobial, cytotoxic | |
| Methyl 2-bromobenzo[d]thiazole-5-carboxylate | Enzyme inhibition (CYP1A2, CYP2C19) |
Case Studies and Research Findings
- Inhibitory Effects on Cytochrome P450 : A study demonstrated significant inhibition at low micromolar concentrations, highlighting its potential use in pharmacological applications aimed at enhancing drug efficacy while minimizing adverse effects.
- AMPA Receptor Modulation : Research focusing on AMPA receptor kinetics revealed that related compounds could substantially affect desensitization and deactivation rates across different receptor subunits. One study reported a twofold increase in deactivation rates for specific receptor subunits when exposed to similar compounds, suggesting mechanisms for neuroprotection.
- Anticancer Activity : Investigations into the cytotoxicity of this compound against various cancer cell lines have shown promising results, warranting further exploration into its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzothiazole derivatives allows for tailored modifications to optimize biological activity and physicochemical properties. Below is a comparative analysis of methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate with its analogs:
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Synthetic Flexibility :
- The bromine atom at position 4 is introduced via electrophilic substitution during cyclization, enabling efficient scalability (yields >70%) .
- Hydroxy or alkoxy substituents at position 4 require protection (e.g., TBDMS) to prevent side reactions during derivatization .
Biological Activity :
- Bromine at position 4 enhances DNA gyrase inhibition by increasing hydrophobic interactions with the enzyme's ATP-binding pocket .
- Pyridinylmethoxy derivatives (e.g., compound 5s3) exhibit superior activity (IC₅₀ = 0.03 µM) compared to halogenated analogs, likely due to hydrogen-bonding interactions .
Physicochemical Properties :
Q & A
What is the optimized synthetic route for Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate?
Level: Basic
Methodological Answer:
The synthesis involves a two-step process:
Formation of the benzothiazole core : React methyl 4-aminobenzoate with potassium thiocyanate (KSCN) in glacial acetic acid under stirring for 45 minutes at room temperature. Cool to 10°C and add bromine (Br₂) dissolved in acetic acid dropwise. This generates the thiazole ring via cyclization .
Bromination at position 4 : For regioselective bromination, dissolve the intermediate (ethyl 2-aminobenzo[d]thiazole-6-carboxylate) in acetonitrile, add copper(II) bromide (CuBr₂) and t-nitrosobutane. Stir under reflux for controlled bromine substitution at the 4-position .
Key Considerations : Excess bromine or improper cooling can lead to di-brominated byproducts.
How can researchers characterize this compound and confirm its purity?
Level: Basic
Methodological Answer:
Use a combination of techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituents (e.g., bromine at C4, methyl ester at C6) and confirm aromatic proton environments.
- FT-IR : Verify functional groups (e.g., C=O stretch of the ester at ~1700 cm⁻¹, N-H stretch of the amine at ~3400 cm⁻¹).
- Elemental Analysis : Confirm empirical formula (e.g., C₉H₇BrN₂O₂S) .
- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (if single crystals are obtainable) .
How can structural modifications enhance biological activity?
Level: Advanced
Methodological Answer:
Focus on substitution patterns :
- Position 4 : Bromine can be replaced with other halogens (e.g., Cl, F) or electron-withdrawing groups to modulate electronic effects and binding affinity .
- Position 6 : Hydrolysis of the methyl ester to a carboxylic acid improves water solubility for in vitro assays (e.g., antibacterial testing) .
- Position 2 : The amino group can be acylated or alkylated to explore hydrogen-bonding interactions with biological targets (e.g., enzymes) .
Validation : Test derivatives against bacterial strains (e.g., S. aureus) or cancer cell lines, comparing IC₅₀ values to establish structure-activity relationships (SAR) .
How to address low yields during bromination at position 4?
Level: Advanced
Methodological Answer:
Low yields may stem from competing side reactions or incomplete regioselectivity . Mitigate by:
- Catalyst Optimization : Use CuBr₂ in acetonitrile with t-nitrosobutane as a nitrosating agent to enhance bromine activation .
- Temperature Control : Maintain reflux conditions (40–60°C) to balance reaction rate and selectivity.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the mono-brominated product from di-brominated impurities .
What computational tools predict the compound’s interactions with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., MAO-B or bacterial topoisomerases). Focus on hydrogen bonding between the 2-amino group and active-site residues .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Gaussian 09 with B3LYP/6-31G* basis set is recommended .
Case Study : Docking studies on benzothiazole analogs revealed selective inhibition of hMAO-B, guiding rational design .
How to ensure safe handling and storage of this compound?
Level: Basic
Methodological Answer:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors or acetic acid fumes.
- Storage : Keep in airtight containers at 2–8°C, away from heat sources (decomposition risk) .
- Safety Protocols : Follow GHS guidelines (P201, P210) for oxidizers and irritants. Use PPE (gloves, goggles) during handling .
How to resolve contradictions in reported biological activity data?
Level: Advanced
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles :
- Standardize Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and control compounds (e.g., cisplatin).
- Purity Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) before testing .
- Meta-Analysis : Compare data across studies, noting substituent effects. For example, hydroxyl groups at position 5 may enhance antifungal activity but reduce solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
